

# Pomalidomide-Propargyl: A Technical Guide to Chemical Properties and Stability for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pomalidomide-propargyl

Cat. No.: B15577469

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This technical guide provides a comprehensive overview of the chemical properties and stability of **pomalidomide-propargyl**, a key building block in the development of targeted protein degraders, including Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, characterization, and stability profile.

## Chemical Properties

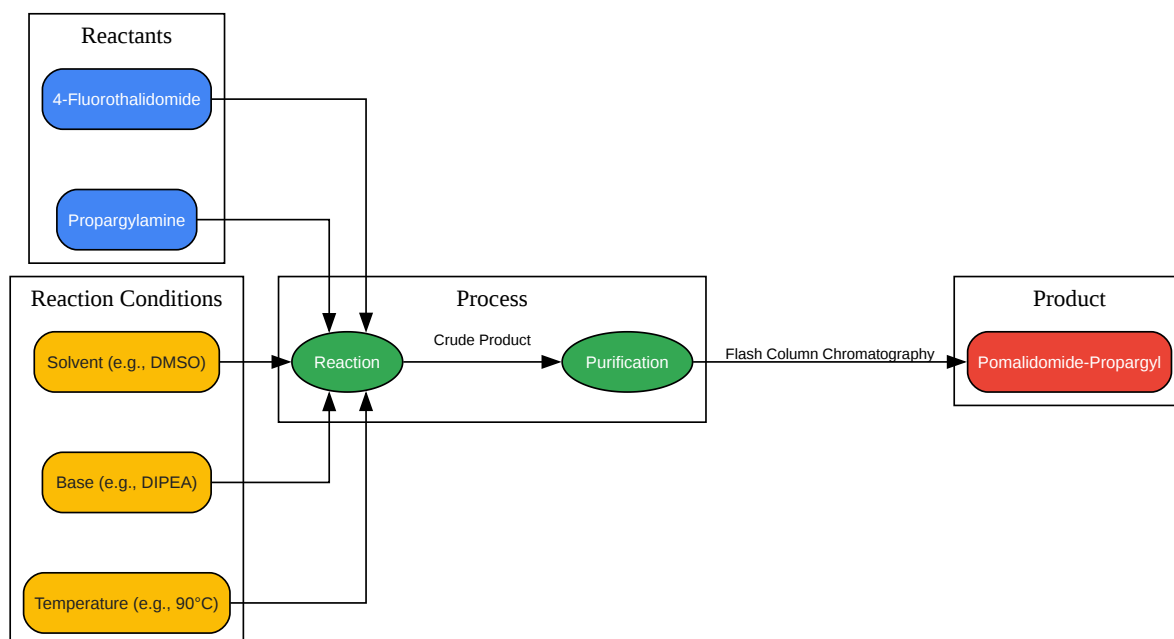
**Pomalidomide-propargyl** is a derivative of pomalidomide, an immunomodulatory agent, that has been functionalized with a propargyl group. This terminal alkyne moiety allows for facile conjugation to other molecules via "click chemistry," making it a valuable tool in chemical biology and drug discovery. While specific experimental data for the isolated **pomalidomide-propargyl** conjugate is not extensively published, its chemical properties can be inferred from the well-characterized parent molecule, pomalidomide, and the known characteristics of the propargyl group.

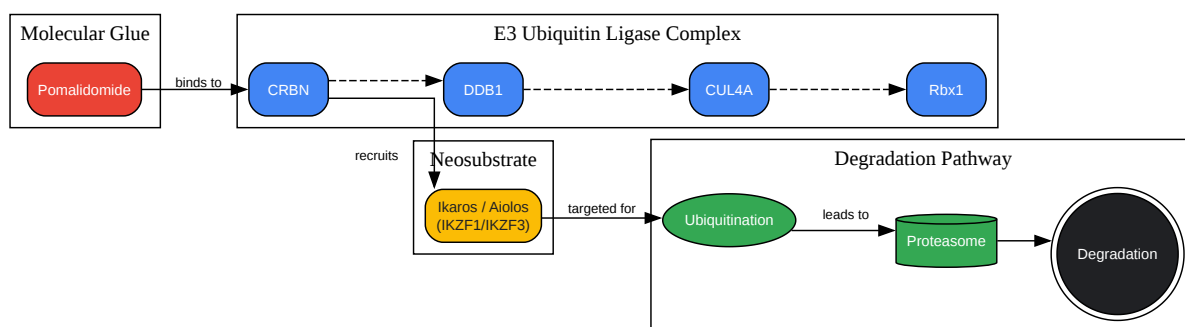
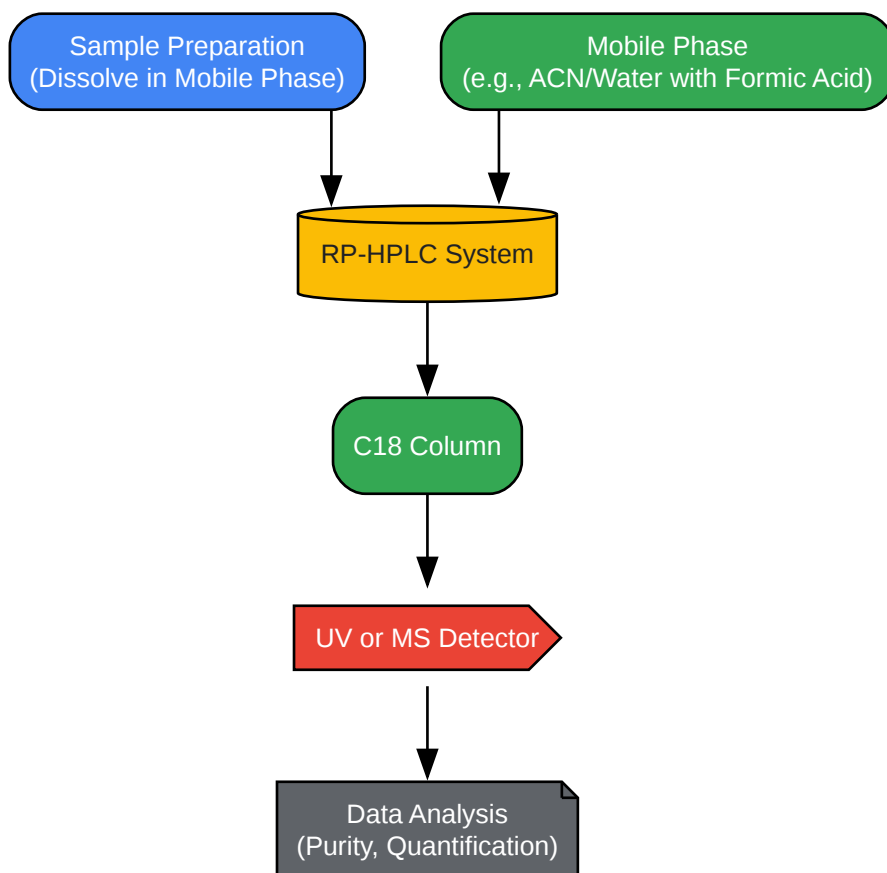
Table 1: Physicochemical Properties of Pomalidomide and **Pomalidomide-Propargyl**

Property	Pomalidomide	Pomalidomide-Propargyl	Data Source/Reference
Molecular Formula	C <sub>13</sub> H <sub>11</sub> N <sub>3</sub> O <sub>4</sub>	C <sub>16</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub>	[1][2]
Molecular Weight	273.24 g/mol	311.3 g/mol	[1][2]
Appearance	Light yellow to yellow solid	Yellow solid (presumed)	[3]
Melting Point	313 - 320.5 °C (decomposes)	Not explicitly reported	[3][4][5]
Solubility	- DMSO: ≥14 mg/mL - Water: Insoluble - Ethanol: Insoluble	- Soluble in DMSO (presumed)	[3][5][6]
pKa (Strongest Acidic)	10.75 ± 0.40 (Predicted)	Not explicitly reported	[5][7]
pKa (Strongest Basic)	1.56 (Predicted)	Not explicitly reported	[7]
LogP	Not explicitly reported	Not explicitly reported	
CAS Number	19171-19-8	2154342-25-1	[1][2]

## Synthesis and Purification

The synthesis of **pomalidomide-propargyl** is typically achieved through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This involves reacting a pomalidomide precursor, often 4-fluorothalidomide, with propargylamine. The reaction conditions, including solvent and temperature, can be optimized to improve yield and minimize byproduct formation.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)